molecular formula C12H10N6O2S B1680467 2H-Tetrazole-5-carboxamide, N-[2-(4-methoxyphenyl)-4-thiazolyl]- CAS No. 123970-89-8

2H-Tetrazole-5-carboxamide, N-[2-(4-methoxyphenyl)-4-thiazolyl]-

Cat. No.: B1680467
CAS No.: 123970-89-8
M. Wt: 302.31 g/mol
InChI Key: YDFAAAIDHNNAJU-UHFFFAOYSA-N
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Description

2H-Tetrazole-5-carboxamide, N-[2-(4-methoxyphenyl)-4-thiazolyl]- is a complex organic compound that features a thiazole ring, a tetrazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Tetrazole-5-carboxamide, N-[2-(4-methoxyphenyl)-4-thiazolyl]- typically involves multi-step reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under acidic conditions .

The tetrazole ring can be introduced via a cycloaddition reaction between an azide and a nitrile group. The final step involves coupling the thiazole and tetrazole rings with the methoxyphenyl group, often using a palladium-catalyzed cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can also enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2H-Tetrazole-5-carboxamide, N-[2-(4-methoxyphenyl)-4-thiazolyl]- can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as tin(II) chloride or sodium borohydride are often used.

    Substitution: Electrophilic substitution can be facilitated by using Lewis acids like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine.

Scientific Research Applications

2H-Tetrazole-5-carboxamide, N-[2-(4-methoxyphenyl)-4-thiazolyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Tetrazole-5-carboxamide, N-[2-(4-methoxyphenyl)-4-thiazolyl]- involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The tetrazole ring can mimic the structure of natural substrates, allowing the compound to act as a competitive inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Tetrazole-5-carboxamide, N-[2-(4-methoxyphenyl)-4-thiazolyl]- is unique due to the combination of the thiazole and tetrazole rings, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

CAS No.

123970-89-8

Molecular Formula

C12H10N6O2S

Molecular Weight

302.31 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2H-tetrazole-5-carboxamide

InChI

InChI=1S/C12H10N6O2S/c1-20-8-4-2-7(3-5-8)12-14-9(6-21-12)13-11(19)10-15-17-18-16-10/h2-6H,1H3,(H,13,19)(H,15,16,17,18)

InChI Key

YDFAAAIDHNNAJU-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)NC(=O)C3=NNN=N3

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)NC(=O)C3=NNN=N3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

N-(4-(4-methoxyphenyl)-2-thiazolyl)-1H-tetrazol-5-carboxamide
SA 103
SA-103

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Tetrazole-5-carboxamide, N-[2-(4-methoxyphenyl)-4-thiazolyl]-
Reactant of Route 2
2H-Tetrazole-5-carboxamide, N-[2-(4-methoxyphenyl)-4-thiazolyl]-
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2H-Tetrazole-5-carboxamide, N-[2-(4-methoxyphenyl)-4-thiazolyl]-
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2H-Tetrazole-5-carboxamide, N-[2-(4-methoxyphenyl)-4-thiazolyl]-
Reactant of Route 5
2H-Tetrazole-5-carboxamide, N-[2-(4-methoxyphenyl)-4-thiazolyl]-
Reactant of Route 6
2H-Tetrazole-5-carboxamide, N-[2-(4-methoxyphenyl)-4-thiazolyl]-

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